N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound characterized by a thiazole ring fused with a dihydroisoquinoline scaffold and a carboxamide substituent. The Z-configuration of the thiazol-2(3H)-ylidene moiety ensures stereochemical specificity, while the tert-butyl group at the 4-position of the thiazole ring enhances steric bulk and may influence solubility and metabolic stability . This compound’s structural complexity, combining aromatic and heterocyclic systems, positions it as a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors involved in disease pathways .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-18(2,3)14-10-24-17(19-14)20-15(22)13-9-21(4)16(23)12-8-6-5-7-11(12)13/h5-10H,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKULGAGJCZRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the isoquinoline moiety and the carboxamide group. Common reagents used in these reactions include tert-butylamine, thioamides, and isoquinoline derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at specific positions. Reaction conditions and outcomes depend on substituent effects from the tert-butyl group and adjacent carbonyl moieties:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Halogenation | Cl₂ or Br₂ in acetic acid (40–60°C) | 5-bromo or 5-chloro derivatives | Regioselectivity controlled by steric hindrance from tert-butyl group |
| Amination | NH₃/EtOH under reflux (12–24 hrs) | 5-amino-thiazole adducts | Limited yield due to competing ring-opening side reactions |
Cycloaddition Reactions
The conjugated diene system in the isoquinoline moiety participates in [4+2] Diels-Alder reactions:
Oxidation and Reduction
The 1-oxo group in the isoquinoline scaffold undergoes redox transformations:
Acid/Base-Mediated Reactions
The carboxamide group displays pH-dependent reactivity:
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the aromatic systems:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Test Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| pH 7.4 buffer | 37°C, 72 hrs | Hydrolyzed carboxamide → free amine + isoquinoline acid | t₁/₂ = 28 hrs |
| UV light exposure | 254 nm, 48 hrs | Radical-mediated dimerization products | 92% decomposition with visible precipitate |
Scientific Research Applications
Biological Activities
Research indicates that compounds with structural similarities to N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds featuring thiazole rings are known for their antimicrobial properties. Studies have shown that similar thiazole derivatives can inhibit the growth of bacteria and fungi.
- Anticancer Potential : The isoquinoline structure has been associated with anticancer activity. Research has demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.
- Neuroprotective Effects : There is evidence to suggest that certain isoquinoline derivatives can protect neuronal cells from oxidative stress.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the isoquinoline moiety through condensation reactions.
- Final modification to incorporate the carboxamide group.
The mechanism of action for its biological activities often involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Antimicrobial Activity Study
A study published in a peer-reviewed journal explored the antimicrobial effects of various thiazole derivatives, including those structurally similar to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Anticancer Research
In vitro studies demonstrated that isoquinoline derivatives could induce cell death in human cancer cell lines through apoptosis mechanisms. This research highlights the potential role of this compound in cancer therapy.
Neuroprotection
Research investigating neuroprotective agents identified several compounds with similar structures that were effective in reducing oxidative stress in neuronal cells. This suggests that our compound may also possess neuroprotective properties worth exploring further.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring and isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally related molecules. Below is a detailed analysis based on structural motifs, biological activity, and physicochemical properties:
Structural Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | Thiazole ring fused with dihydroisoquinoline; tert-butyl substituent; carboxamide group | High structural complexity with dual heterocyclic systems | Potential anticancer, anti-inflammatory, and antimicrobial activity (hypothesized) |
| 4-tert-butylthiazole | Simple thiazole ring with tert-butyl group | Lacks fused aromatic systems (e.g., isoquinoline) | Limited bioactivity; used as a synthetic intermediate |
| 5-chloro-pyridazinone | Pyridazine core with chlorine substituent | No thiazole or fused isoquinoline | Primarily studied for enzyme inhibition (e.g., phosphodiesterases) |
| N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | Benzothiazole instead of thiazole; tetrahydroisoquinoline scaffold | Benzothiazole may enhance π-π interactions but reduce metabolic stability | Anticancer activity (in vitro studies) |
| N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide | Oxadiazole substituent; furan-carboxamide | Oxadiazole improves binding affinity to kinases | Antimicrobial and antiproliferative effects |
Pharmacological Profile
- Target Selectivity: The dihydroisoquinoline-thiazole hybrid structure may allow dual targeting of enzymes (e.g., topoisomerases) and receptors (e.g., cannabinoid receptors, as suggested for related thiazol-2(3H)-ylidene compounds ). Simpler analogs like 4-tert-butylthiazole lack this multifunctionality.
Physicochemical Properties
| Property | Target Compound | 4-tert-butylthiazole | 5-chloro-pyridazinone |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 155.26 g/mol | 146.57 g/mol |
| LogP | ~3.5 (predicted) | 2.8 | 1.2 |
| Hydrogen Bond Acceptors | 6 | 1 | 3 |
| Stability | Sensitive to strong acids/bases due to carboxamide and thiazole | Stable under standard conditions | Prone to hydrolysis at high pH |
Biological Activity
Overview
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its reactivity and potential therapeutic applications, alongside a dihydroisoquinoline structure that enhances its pharmacological profile.
Structural Characteristics
The molecular formula of the compound is , and its structure can be represented as follows:
This structure incorporates a tert-butyl group , which increases lipophilicity, potentially enhancing the compound's biological activity and pharmacokinetics.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit notable anticancer activity . For instance, derivatives of thiazole and isoquinoline have shown effectiveness against various cancer cell lines. The mechanism of action often involves the inhibition of key growth factors and enzymes that are crucial for cancer cell proliferation.
A study highlighted the synthesis of several thiazole derivatives that demonstrated significant cytotoxic effects against the HeLa cell line, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Similar thiazole-containing compounds have been documented to possess activity against various bacterial strains, including multidrug-resistant strains. This activity is hypothesized to arise from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that suggests potential anti-inflammatory effects associated with this compound. Thiazole derivatives have been linked to the modulation of inflammatory cytokines, which play a critical role in chronic inflammatory diseases. The ability of these compounds to influence inflammatory pathways makes them candidates for further research in treating conditions like arthritis and other inflammatory disorders .
Case Studies
- Cytotoxicity Assessment : A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to this compound showed promising results with IC50 values in the low micromolar range against HeLa cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related thiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, reinforcing the potential use of these compounds in treating bacterial infections .
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?
Answer:
The synthesis typically involves condensation reactions between substituted thiazole precursors and isoquinoline carboxamide derivatives. Key steps include:
- Cyclocondensation : Reacting 4-tert-butylthiazol-2-amine derivatives with activated 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonyl chloride in anhydrous THF or ethanol under reflux (160–210°C) .
- Purification : Post-reaction cooling, filtration, and recrystallization using ethanol/ethyl acetate mixtures to isolate the product (yields: 45–93%) .
Critical considerations : - Use dry solvents and inert atmospheres to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize reaction times .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regioselectivity (e.g., tert-butyl singlet at δ 1.3–1.5 ppm; isoquinoline carbonyl at δ 165–170 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELX for refinement (R-factor < 0.05) to resolve Z/E isomerism and confirm the thiazole-imine tautomer .
- IR spectroscopy : Stretching frequencies for amide (1660–1680 cm⁻¹) and thiazole C=N (1520–1550 cm⁻¹) .
Advanced: How can researchers address low yields in the final cyclocondensation step?
Answer:
Low yields (e.g., <50%) may arise from steric hindrance from the tert-butyl group or competing side reactions. Mitigation strategies:
- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Solvent optimization : Switch from ethanol to DMF for better solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) to minimize decomposition .
Advanced: What computational methods are suitable for predicting bioactivity and binding modes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, viral proteases) based on the tert-butyl group’s hydrophobic pocket occupancy .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the isoquinoline ring) with activity using Gaussian or COMSOL for DFT calculations .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
Advanced: How to resolve discrepancies in reported crystallographic data (e.g., bond angles, space groups)?
Answer:
- Refinement protocols : Re-analyze raw diffraction data with SHELXL (TWIN/BASF commands for twinned crystals) and validate using checkCIF .
- Comparative metrics : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiazole-isoquinoline hybrids to identify outliers .
- Software cross-check : Process data with WinGX and Olex2 to confirm space group assignments (e.g., P2₁/c vs. P-1) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications :
- Replace tert-butyl with CF₃ or cyclopropyl to assess steric/electronic effects on target affinity .
- Introduce halogen substituents (F, Cl) on the isoquinoline ring to enhance π-stacking .
- Biological assays :
- Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, correlating IC₅₀ values with logP calculations .
- Test antiviral activity via plaque reduction assays (e.g., influenza A/H1N1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
